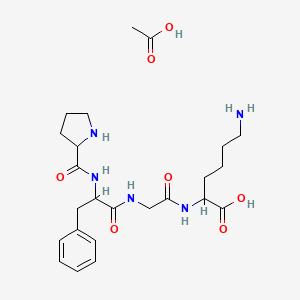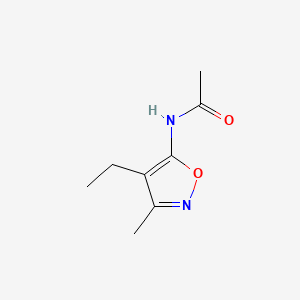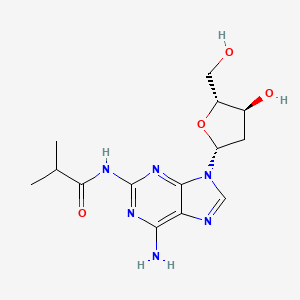
2-Amino-N2-isobutyryl-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N2-isobutyryl-2’-deoxyadenosine is a modified nucleoside that plays a significant role in the study of nucleic acids. This compound is derived from adenine, one of the four nucleobases in the nucleic acid of DNA. The modification involves the addition of an isobutyryl group to the amino group at the N2 position of the adenine base, which can influence the compound’s interaction with other molecules and its overall stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N2-isobutyryl-2’-deoxyadenosine typically involves the protection of the amino group of 2’-deoxyadenosine followed by the introduction of the isobutyryl group. The process can be summarized as follows:
Protection of the Amino Group: The amino group at the N2 position of 2’-deoxyadenosine is protected using a suitable protecting group, such as a benzoyl group.
Introduction of the Isobutyryl Group: The protected 2’-deoxyadenosine is then reacted with isobutyryl chloride in the presence of a base, such as pyridine, to introduce the isobutyryl group at the N2 position.
Deprotection: The protecting group is removed under acidic or basic conditions to yield 2-Amino-N2-isobutyryl-2’-deoxyadenosine.
Industrial Production Methods
Industrial production of 2-Amino-N2-isobutyryl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N2-isobutyryl-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The isobutyryl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups at the N2 position.
Scientific Research Applications
2-Amino-N2-isobutyryl-2’-deoxyadenosine has several scientific research applications:
Chemistry: It is used in the study of nucleic acid chemistry, particularly in understanding the structural properties and interactions of nucleic acids.
Biology: The compound is employed in the investigation of DNA-protein interactions and the role of modified nucleosides in genetic regulation.
Industry: The compound is used in the synthesis of oligonucleotides and other nucleic acid-based products.
Mechanism of Action
The mechanism of action of 2-Amino-N2-isobutyryl-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can influence the stability and structure of DNA. The isobutyryl group at the N2 position can affect hydrogen bonding and base pairing, leading to changes in the DNA double helix. This modification can impact the interaction of DNA with proteins and other molecules, thereby influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: An analogue of adenine that pairs with thymidine and adds stability to the DNA double helix.
2-Amino-α-2’-deoxyadenosine: A similar compound with an α-configuration that forms stable complexes with target RNA.
Uniqueness
2-Amino-N2-isobutyryl-2’-deoxyadenosine is unique due to the presence of the isobutyryl group at the N2 position, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification provides unique opportunities for studying nucleic acid interactions and developing novel therapeutic agents.
Properties
IUPAC Name |
N-[6-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4/c1-6(2)13(23)19-14-17-11(15)10-12(18-14)20(5-16-10)9-3-7(22)8(4-21)24-9/h5-9,21-22H,3-4H2,1-2H3,(H3,15,17,18,19,23)/t7-,8+,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVDTXUCSJIARJ-DJLDLDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

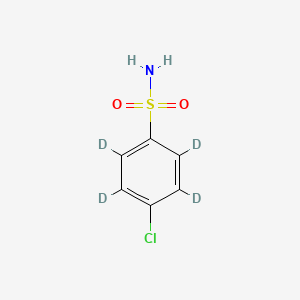
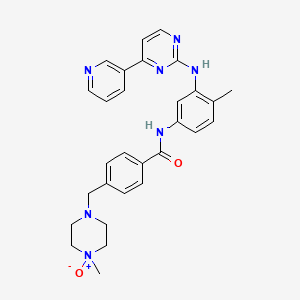

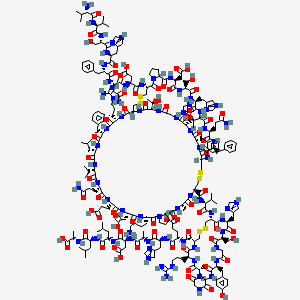
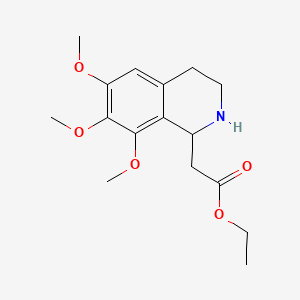
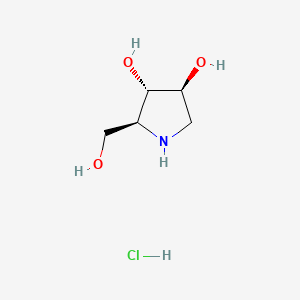
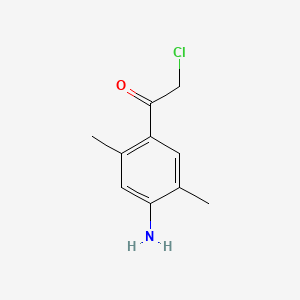
![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)
